molecular formula C29H35NO3 B1252816 22-Hydroxy Mifepristone

22-Hydroxy Mifepristone

Cat. No.: B1252816
M. Wt: 445.6 g/mol
InChI Key: ULLTWLWXPJPTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

22-Hydroxy Mifepristone, also known as 22-Hydroxy Mifepristone, is a useful research compound. Its molecular formula is C29H35NO3 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 22-Hydroxy Mifepristone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22-Hydroxy Mifepristone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLTWLWXPJPTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Structural Characterization of 22-Hydroxy Mifepristone (RU 42 698)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, identification, and synthesis of 22-Hydroxy Mifepristone (also known as RU 42 698 ), a primary oxidative metabolite of the antiprogestin Mifepristone (RU-486). While N-demethylation is the dominant metabolic pathway for Mifepristone, hydroxylation at the 17


-propynyl chain yields the 22-hydroxy derivative, which retains significant biological activity (approx. 48% affinity for glucocorticoid receptors relative to parent).

Accurate isolation of this metabolite is critical for pharmacokinetic (PK) profiling, forensic toxicology, and understanding the drug's total pharmacodynamic burden. This guide provides a self-validating workflow for isolating RU 42 698 from biological matrices and a rational synthetic pathway for generating reference standards.

Part 1: Structural Context and Metabolic Pathway

Chemical Identity[1]
  • Common Name: 22-Hydroxy Mifepristone[1][2]

  • Code Name: RU 42 698[2]

  • Chemical Name: (11

    
    ,17
    
    
    
    )-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)estra-4,9-dien-3-one
  • CAS Registry: 105012-15-5[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 445.6 g/mol (Parent Mifepristone: 429.6 g/mol )

Biosynthesis via CYP3A4

Mifepristone undergoes extensive oxidative metabolism in the human liver, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4) .[3] The metabolism bifurcates into two main branches:

  • N-Demethylation: Sequential loss of methyl groups from the 11

    
    -dimethylaminophenyl moiety (yielding RU 42 633 and RU 42 848).
    
  • Hydroxylation: Oxidation of the terminal methyl group on the 17

    
    -propynyl chain to a primary alcohol.
    

The hydroxylation of the propynyl chain (C20-C21-C22) converts the hydrophobic terminal methyl (-


) into a polar hydroxymethyl group (-

).
Metabolic Pathway Diagram

The following Graphviz diagram illustrates the oxidative divergence of Mifepristone.

Mifepristone_Metabolism Parent Mifepristone (RU-486) (MW 429.6) CYP3A4 CYP3A4 (Liver Microsomes) Parent->CYP3A4 MonoDemethyl N-monodemethyl Mifepristone (RU 42 633) (MW 415.6) CYP3A4->MonoDemethyl N-Demethylation (Major Pathway) Hydroxy 22-Hydroxy Mifepristone (RU 42 698) (MW 445.6) CYP3A4->Hydroxy C22-Hydroxylation (Propynyl Oxidation) DiDemethyl N-didemethyl Mifepristone (RU 42 848) (MW 401.6) MonoDemethyl->DiDemethyl Secondary N-Demethylation

Figure 1: CYP3A4-mediated metabolic divergence of Mifepristone.[4] Red path indicates the formation of the 22-hydroxy metabolite.

Part 2: Isolation Protocol (Biological Matrices)

Isolating 22-Hydroxy Mifepristone from plasma or microsomal incubations requires separating it from the highly lipophilic parent and the N-demethylated metabolites. The introduction of the hydroxyl group increases polarity, allowing for separation via Reverse-Phase Chromatography (RPC).

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) is possible, but SPE provides cleaner recovery for the more polar hydroxylated metabolite.

Protocol:

  • Conditioning: Use a hydrophilic-lipophilic balance cartridge (e.g., Waters Oasis HLB, 30 mg). Condition with 1 mL Methanol followed by 1 mL water.

  • Loading: Mix 200

    
    L plasma with 200 
    
    
    
    L 0.1% Formic Acid (to ionize the amine and disrupt protein binding). Load onto cartridge.
  • Washing: Wash with 1 mL 5% Methanol in water. (Removes salts and highly polar interferences).

  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 
    
    
    
    L Mobile Phase (50:50 MeOH:Water).
LC-MS/MS Quantification Parameters

The 22-hydroxy metabolite is identified by a mass shift of +16 Da relative to the parent.

ParameterCondition
Column C18 Reverse Phase (e.g., Hypurity C18 or BEH C18), 50 x 2.1 mm, 1.7

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 30% B; 1-4 min: Linear ramp to 90% B; 4-5 min: Hold 90% B.
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Precursor Ion m/z 446.3

Quantifier Ion m/z 388.2 (Loss of propynyl-alcohol side chain +

)
Qualifier Ion m/z 109.1 (Characteristic steroid fragment)

Technical Insight: The retention time of 22-OH Mifepristone will be earlier than the parent drug (Mifepristone) and the N-demethylated metabolites due to the increased polarity of the hydroxyl group on the propynyl chain.

Part 3: Chemical Synthesis of Reference Standard

Relying solely on biological isolation yields insufficient quantities for full structural characterization (NMR). To generate a reference standard, a "bottom-up" chemical synthesis is required. Direct oxidation of Mifepristone is non-specific; therefore, the propynyl chain is constructed with the hydroxyl group pre-installed.

Synthetic Strategy

The core strategy involves the addition of a protected propargyl alcohol to the 17-keto steroid precursor.

Precursor:


-[4-(dimethylamino)phenyl]-estra-4,9-diene-3,17-dione (The "Mifepristone Dione").

Step-by-Step Protocol:

  • Reagent Preparation: Generate the lithium acetylide of Tetrahydropyranyl (THP) protected propargyl alcohol .

    • React propargyl alcohol with Dihydropyran (DHP) + acid catalyst

      
       THP-propargyl ether.
      
    • Treat THP-propargyl ether with n-Butyllithium (n-BuLi) at -78°C in THF

      
       Lithium acetylide species.
      
  • Nucleophilic Addition:

    • Add the Lithium acetylide solution to the 17-keto steroid precursor in THF at -78°C.

    • The acetylide attacks the C17 ketone from the

      
      -face (due to steric directing by the 11
      
      
      
      -substituent).
  • Deprotection & Workup:

    • Quench with weak acid (e.g., oxalic acid or dilute HCl) to remove the THP protecting group and hydrolyze the 3-enol ether (if the A-ring was protected) or simply work up the 17-alcohol.

    • Note: Mifepristone synthesis often uses a 3,3-dimethoxy ketal protection for the A-ring enone. If starting from the fully conjugated dione, selective addition is required.

  • Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Propargyl Propargyl Alcohol (HC≡C-CH2OH) Protection Step 1: THP Protection (DHP, pTsOH) Propargyl->Protection Lithiation Step 2: Lithiation (n-BuLi, -78°C) Protection->Lithiation Coupling Step 3: C17 Nucleophilic Addition (THF, -78°C) Lithiation->Coupling Steroid 17-Keto Steroid Precursor (Mifepristone Dione) Steroid->Coupling Deprotection Step 4: Acid Hydrolysis (Remove THP) Coupling->Deprotection Product 22-Hydroxy Mifepristone (Standard) Deprotection->Product

Figure 2: Synthetic route for generating 22-Hydroxy Mifepristone reference standards.

Part 4: Structural Characterization (Validation)

Once isolated or synthesized, the identity of 22-Hydroxy Mifepristone must be confirmed using NMR and Mass Spectrometry.

Proton NMR ( -NMR) Signatures

The key differentiator between Mifepristone and its 22-OH metabolite is the signal for the propynyl chain.

Proton EnvironmentMifepristone (Parent)22-Hydroxy Mifepristone
C22-Methyl (

)
Singlet at

~1.89 ppm (3H)
Absent
C22-Methylene (

)
AbsentSinglet/Doublet at

~4.3 ppm (2H)
C11-Aromatic 4H multiplet (

6.5-7.0)
Unchanged
N-Dimethyl Singlet at

~2.9 ppm (6H)
Unchanged (Confirms no demethylation)
Mass Spectrometry Fragmentation Logic
  • Parent Ion: m/z 446

    
    .
    
  • Primary Fragmentation: Loss of water (-18)

    
     m/z 428.
    
  • Diagnostic Fragmentation: Loss of the entire C17 side chain. In the parent, the loss of

    
     is common. In the metabolite, the loss of 
    
    
    
    (mass 55) is observed, often coupled with water loss, leading to the stable steroid backbone ion at m/z 388 (vs m/z 372 in parent).

References

  • Heikinheimo, O., et al. (1987).[2] "Pharmacokinetics and metabolism of RU 486." Journal of Steroid Biochemistry. Link

  • Jang, G.R., et al. (1996).[3][5] "Metabolism of RU 486 by human liver microsomes: Identification of CYP3A4 as the principal enzyme."[4] Biochemical Pharmacology. Link

  • Szpot, P., et al. (2022).[6] "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." Molecules. Link

  • MedChemExpress. "22-Hydroxy mifepristone (RU 42698) Product Datasheet." Link

  • Khan, K.K., et al. (2002).[5] "Metabolic Activation of Mifepristone by Mammalian Cytochromes P450." Drug Metabolism and Disposition. Link

Sources

Pharmacological Profile of 22-Hydroxy Mifepristone (RU 42698)

[1][2][3]

Executive Summary

22-Hydroxy Mifepristone (Code: RU 42698 ) is a primary oxidative metabolite of Mifepristone formed via CYP3A4-mediated hydroxylation at the terminal carbon of the 17

1248% of the glucocorticoid receptor (GR) binding affinity1

Chemical Identity & Physicochemical Properties

RU 42698 is structurally defined by the addition of a hydroxyl group to the C22 position (the terminal carbon of the propynyl chain at C17).[3]

PropertySpecification
Common Name 22-Hydroxy Mifepristone
Research Code RU 42698
IUPAC Name (11

,17

)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propynyl)estra-4,9-dien-3-one
Molecular Formula

Molecular Weight 445.6 g/mol
Structural Feature 19-nor steroid with a C17 propynyl-hydroxyl group
Solubility Soluble in DMSO, Ethanol; Practically insoluble in water
Chirality Retains the steroid backbone stereochemistry (

)

Pharmacokinetics (PK)

The pharmacokinetic profile of RU 42698 is characterized by formation-rate-limited kinetics and extensive plasma protein binding.[1]

Metabolic Formation

RU 42698 is generated exclusively via CYP3A4 .[4] The parent drug, Mifepristone, undergoes two primary metabolic pathways:[4][5][6][[“]]

  • N-Demethylation: Leading to N-monodemethyl (RU 42633) and N,N-didemethyl (RU 42848) metabolites.[1]

  • Hydroxylation: Occurring at the propynyl chain to form 22-Hydroxy Mifepristone (RU 42698) .[1][2]

Plasma Disposition[1]
  • Systemic Exposure: RU 42698 is a major circulating metabolite.[5][6] In steady-state conditions (e.g., Cushing's treatment), it comprises approximately 9–30% of the parent drug's AUC, depending on the dosing interval and individual CYP3A4 activity.

  • Protein Binding: It exhibits ultra-high binding (97.8% ) to human plasma proteins, primarily

    
    -1-acid glycoprotein (AAG) .[1] This binding is saturable, meaning free fraction levels can rise disproportionately at high doses (>100 mg).
    
  • Elimination: The metabolite follows the elimination kinetics of the parent drug due to reversible metabolism and equilibrium, with a terminal half-life (

    
    ) ranging from 25 to 85 hours .
    
Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism of Mifepristone, highlighting the distinct pathway leading to RU 42698.

MetabolicPathwayMifepristoneMifepristone(RU 486)CYP3A4CYP3A4(Liver Microsomes)Mifepristone->CYP3A4RU42633N-Demethyl Mifepristone(RU 42633)CYP3A4->RU42633N-DemethylationRU4269822-Hydroxy Mifepristone(RU 42698)CYP3A4->RU42698C22-HydroxylationRU42848N,N-Didemethyl Mifepristone(RU 42848)RU42633->RU42848SecondaryDemethylation

Figure 1: Hepatic biotransformation of Mifepristone.[1] The red node indicates the target metabolite, RU 42698.

Pharmacodynamics (PD)

RU 42698 is not an inactive byproduct; it is a potent antagonist that contributes significantly to the net pharmacological effect.

Receptor Affinity

The metabolite retains high affinity for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR), though slightly reduced compared to the parent.

Receptor TargetRelative Binding Affinity (RBA)*Activity Type
Glucocorticoid (hGR) 48% Antagonist
Progesterone (hPR) ~40-60% Antagonist
Androgen (hAR) < 10%Weak Antagonist
Mineralocorticoid (hMR) NegligibleInactive

*RBA is calculated relative to Mifepristone (set at 100%).

Mechanism of Action

RU 42698 acts via competitive antagonism . It binds to the ligand-binding domain (LBD) of the GR, inducing a conformational change that:

  • Prevents the recruitment of co-activators (e.g., SRC-1).[1]

  • Promotes the recruitment of co-repressors (e.g., NCoR).

  • Blocks the receptor-mediated transactivation of glucocorticoid-responsive genes.[1]

MOALigandRU 42698(22-OH Metabolite)GR_CytosolCytosolic GR Complex(HSP90-bound)Ligand->GR_CytosolCompetitive BindingComplexRU42698-GR Complex(Altered Conformation)GR_Cytosol->ComplexHSP90 DissociationNucleusNuclear TranslocationComplex->NucleusDNAGRE (DNA Element)Nucleus->DNABinding to GREResultTranscription BLOCKED(No Gene Expression)DNA->ResultCo-repressor Recruitment

Figure 2: Mechanism of antagonistic action of RU 42698 at the Glucocorticoid Receptor.[1]

Experimental Protocols

To ensure reproducibility in quantifying and studying RU 42698, the following validated protocols are recommended.

Protocol A: Quantification in Plasma via UHPLC-MS/MS

This protocol separates RU 42698 from the parent drug and N-demethylated metabolites.[1]

Reagents:

  • Internal Standard (IS): Mifepristone-d3 or Levonorgestrel.[1]

  • Extraction Solvent: tert-Butyl methyl ether (TBME).[1]

  • Buffer: 0.5 M Ammonium Carbonate (pH 9).

Workflow:

  • Sample Prep: Aliquot 200 µL human plasma. Add 20 µL IS working solution.

  • Alkalinization: Add 200 µL Ammonium Carbonate (pH 9) to ensure non-ionized state for extraction.

  • LLE Extraction: Add 2 mL TBME. Vortex 10 min. Centrifuge at 1500 x g for 10 min.

  • Reconstitution: Evaporate supernatant under nitrogen at 40°C. Reconstitute in 100 µL Methanol/Water (75:25).

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Hypurity C18, 50 x 4.6 mm).

    • Mobile Phase: Isocratic Methanol:Water (0.2% Acetic Acid) or Gradient Acetonitrile:Formic Acid.[1]

  • MS/MS Detection (ESI+):

    • RU 42698 Transition: m/z 446.3

      
       134.0 (Quantifier).[1]
      
    • Note: The fragment m/z 134 corresponds to the dimethylaminophenyl moiety, conserved in the metabolite.

Protocol B: Glucocorticoid Receptor Competitive Binding Assay

Objective: Determine

  • Preparation: Harvest cytosolic fraction from HeLa cells or IM-9 lymphocytes expressing hGR.[1]

  • Tracer: Use

    
    -Dexamethasone (approx. 1-2 nM).[1]
    
  • Incubation:

    • Incubate cytosol with tracer +/- increasing concentrations of RU 42698 (

      
       to 
      
      
      M).[1]
    • Incubate at 4°C for 18 hours (equilibrium conditions).

  • Separation: Remove unbound ligand using Dextran-coated charcoal.[1]

  • Analysis: Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).

  • Calculation:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       (concentration displacing 50% of tracer).
      
    • 
      .[1]
      

Clinical & Safety Implications

  • Active Metabolite Contribution: Because RU 42698 binds to AAG and has a long half-life, it acts as a reservoir of antiglucocorticoid activity.[1] In clinical overdose or toxicity assessments, measuring parent Mifepristone alone underestimates the total biological load.

  • Drug-Drug Interactions (DDI): Like the parent, RU 42698 is a substrate of CYP3A4.[1] Co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole) increases the AUC of RU 42698. Conversely, CYP3A4 inducers (e.g., Rifampin) significantly reduce its formation and exposure.

  • Safety: The metabolite shares the safety profile of the parent, including potential for endometrial thickening (antiprogestin effect) and hypokalemia (if cortisol rises excessively due to HPA axis disinhibition).

References

  • Pharmacokinetics and Metabolism of RU 486. Journal of Steroid Biochemistry. [Link][8]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules (MDPI). [Link][1]

  • Mifepristone: Bioavailability, Pharmacokinetics and Use-Effectiveness. European Journal of Obstetrics & Gynecology and Reproductive Biology. [Link]

  • EMA Assessment Report: Corluxin (Mifepristone). European Medicines Agency. [Link][1]

The Antiglucocorticoid Profile of 22-Hydroxy Mifepristone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Mifepristone's Primary Action

Mifepristone (formerly RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid activities.[1][2] While its application in medical termination of pregnancy is widely recognized, its significant interaction with the glucocorticoid receptor (GR) has paved the way for its use in treating conditions of cortisol excess, such as Cushing's syndrome.[3] The clinical and pharmacological profile of mifepristone is not solely defined by the parent compound; its metabolites play a crucial role in its overall therapeutic and physiological effects.[1] The early metabolism of mifepristone is characterized by rapid demethylation and hydroxylation, leading to the formation of several active metabolites.[1]

This technical guide provides an in-depth exploration of a key metabolite, 22-Hydroxy Mifepristone, with a specific focus on its antiglucocorticoid properties. Understanding the nuanced activity of this metabolite is critical for researchers and drug development professionals seeking to leverage the therapeutic potential of glucocorticoid receptor antagonism, optimize drug design, and predict clinical outcomes.

Metabolic Pathway and Formation of 22-Hydroxy Mifepristone

Mifepristone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The formation of 22-Hydroxy Mifepristone is a result of hydroxylation at the C-17 propynyl group. This metabolic transformation, alongside demethylation of the C-11 dimethylaminophenyl group, gives rise to a profile of active metabolites that contribute to the overall pharmacological action of mifepristone administration.

Mifepristone_Metabolism Mifepristone Mifepristone Metabolite1 N-Desmethyl-Mifepristone Mifepristone->Metabolite1 Demethylation Metabolite3 22-Hydroxy Mifepristone Mifepristone->Metabolite3 Hydroxylation Metabolite2 N,N-Didesmethyl-Mifepristone Metabolite1->Metabolite2 Demethylation

Figure 1: Simplified metabolic pathway of Mifepristone.

Antiglucocorticoid Mechanism of Action: A Competitive Antagonist

Like its parent compound, 22-Hydroxy Mifepristone exerts its antiglucocorticoid effect through competitive antagonism at the glucocorticoid receptor.[1] The bulky chemical structure of these molecules, when bound to the GR, induces a conformational change that prevents the receptor from adopting an active state.[2] This, in turn, inhibits the translocation of the receptor-ligand complex to the nucleus and subsequent modulation of glucocorticoid-responsive gene transcription.[4]

GR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol (Agonist) GR Glucocorticoid Receptor (GR) Cortisol->GR Binds Mifepristone_Metabolite 22-Hydroxy Mifepristone (Antagonist) Mifepristone_Metabolite->GR Binds Competitively GR_Cortisol Active GR Complex GR->GR_Cortisol Conformational Change GR_Antagonist Inactive GR Complex GR->GR_Antagonist Conformational Change GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocates & Binds GR_Antagonist->GRE Translocation Blocked Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates

Figure 2: Mechanism of Glucocorticoid Receptor (GR) antagonism.

Comparative Antiglucocorticoid Activity

A critical aspect for drug development is understanding the relative potency of metabolites. Studies have shown that the primary metabolites of mifepristone, including the hydroxylated and demethylated forms, retain significant affinity for the glucocorticoid receptor and contribute to the overall antiglucocorticoid effect of the parent drug.[1]

CompoundReceptorRelative Binding Affinity (RBA)Antiglucocorticoid Potency (IC50)
DexamethasoneGlucocorticoid100% (Reference)-
MifepristoneGlucocorticoid>300% (vs. Dexamethasone)[2]~2.2 nM[2]
Monodemethylated MifepristoneGlucocorticoidData not specified~10-8 M[1]
22-Hydroxy MifepristoneGlucocorticoidData not specifiedContributes to in vivo activity[1]

Table 1: Comparative Glucocorticoid Receptor Binding and Antagonist Potency. Note: Specific RBA and IC50 values for 22-Hydroxy Mifepristone require further investigation of the full-text literature.

Experimental Protocols for Characterization

To rigorously assess the antiglucocorticoid properties of 22-Hydroxy Mifepristone, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid agonist.

Objective: To determine the IC50 and relative binding affinity (RBA) of 22-Hydroxy Mifepristone for the glucocorticoid receptor.

Materials:

  • Purified recombinant human glucocorticoid receptor

  • [3H]-Dexamethasone (radiolabeled ligand)

  • Unlabeled dexamethasone (reference competitor)

  • 22-Hydroxy Mifepristone (test compound)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid and vials

  • Microplate scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled dexamethasone and 22-Hydroxy Mifepristone.

  • In a microplate, incubate a fixed concentration of purified GR and [3H]-Dexamethasone with the varying concentrations of the test compound or reference competitor.

  • Allow the binding reaction to reach equilibrium.

  • Separate the receptor-bound from unbound radioligand (e.g., using a filter-binding assay).

  • Quantify the amount of bound [3H]-Dexamethasone using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

  • Calculate the RBA of 22-Hydroxy Mifepristone relative to dexamethasone.

Glucocorticoid Receptor-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of the GR.

Objective: To determine the functional antagonist potency (IC50) of 22-Hydroxy Mifepristone.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, A549) stably or transiently transfected with:

    • An expression vector for the human glucocorticoid receptor.

    • A reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

  • Cell culture medium and supplements.

  • Dexamethasone (agonist).

  • 22-Hydroxy Mifepristone (test compound).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the transfected cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a fixed, sub-maximal concentration of dexamethasone in the presence of a range of concentrations of 22-Hydroxy Mifepristone.

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • Plot the reporter gene activity against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of dexamethasone-induced transcription.

Reporter_Assay_Workflow Start Seed Transfected Cells Step1 Treat with Dexamethasone + varying concentrations of 22-Hydroxy Mifepristone Start->Step1 Step2 Incubate Step1->Step2 Step3 Lyse Cells Step2->Step3 Step4 Measure Reporter Gene Activity (e.g., Luciferase) Step3->Step4 End Determine IC50 Step4->End

Figure 3: Workflow for a GR-mediated reporter gene assay.

Implications for Drug Development

The antiglucocorticoid properties of 22-Hydroxy Mifepristone have several important implications for drug development:

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: A comprehensive understanding of the formation, distribution, and potency of active metabolites is crucial for accurate PK/PD modeling. The contribution of 22-Hydroxy Mifepristone to the overall antiglucocorticoid effect must be factored into dose-response predictions.

  • Drug-Drug Interactions: As mifepristone is a substrate for CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter the metabolic profile, including the formation of 22-Hydroxy Mifepristone, potentially impacting the overall therapeutic effect.

  • Development of Selective Glucocorticoid Receptor Modulators (SGRMs): The structure-activity relationships of mifepristone and its metabolites can inform the design of novel SGRMs with improved selectivity and reduced off-target effects. For instance, understanding how hydroxylation at the 22-position influences GR binding and antagonism could guide the synthesis of new compounds with tailored antiglucocorticoid activity.

Conclusion

22-Hydroxy Mifepristone is a significant metabolite of mifepristone that actively contributes to the parent drug's antiglucocorticoid profile. Its mechanism of action mirrors that of mifepristone, involving competitive antagonism at the glucocorticoid receptor. For researchers and drug development professionals, a thorough characterization of this metabolite's binding affinity and functional potency is not merely an academic exercise but a critical component of a comprehensive drug development program. By employing rigorous in vitro assays and integrating this knowledge into PK/PD models, the therapeutic application of glucocorticoid receptor antagonism can be further refined and optimized.

References

  • Attardi, B. J., et al. (2004). In Vitro antiprogestational/antiglucocorticoid Activity and Progestin and Glucocorticoid Receptor Binding of the Putative Metabolites and Synthetic Derivatives of CDB-2914, CDB-4124, and Mifepristone. The Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277-288. [Link]

  • Wikipedia contributors. (2024, February 5). Mifepristone. In Wikipedia, The Free Encyclopedia. [Link]

  • Cadepond, F., Ulmann, A., & Baulieu, E. E. (1997). RU486 (mifepristone): mechanisms of action and clinical uses. Annual review of medicine, 48, 129-156. [Link]

  • Heikinheimo, O. (1997). Clinical pharmacokinetics of mifepristone. Clinical pharmacokinetics, 33(1), 7-17. [Link]

  • Szpot, P., Wachełko, O., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules (Basel, Switzerland), 27(22), 7724. [Link]

  • Gagne, D., et al. (1985). RU 38486: a potent antiglucocorticoid in vitro and in vivo. The Journal of steroid biochemistry, 23(3), 247-251. [Link]

  • Schoch, G. A., et al. (2010). Molecular switch in the glucocorticoid receptor: active and passive antagonist conformations. Journal of molecular biology, 395(3), 578-587. [Link]

  • BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). [Link]

  • Spät, A., & Hunyady, L. (2004). Control of aldosterone secretion: a model for convergence in cellular signaling pathways. Physiological reviews, 84(2), 489-539. [Link]

  • Belanoff, J. K., et al. (2001). An open label trial of C-1073 (mifepristone) for psychotic major depression. Journal of Clinical Psychopharmacology, 21(5), 516-521. [Link]

  • De Kloet, E. R., Vreugdenhil, E., Oitzl, M. S., & Joëls, M. (1998). Brain corticosteroid receptor balance in health and disease. Endocrine reviews, 19(3), 269-301. [Link]

  • Lazar, M. A. (2003). Nuclear receptor corepressors. Nuclear receptor signaling, 1, nrs.01002. [Link]

  • INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. [Link]

  • Funder, J. W. (2005). Mineralocorticoid receptors: distribution and activation. Heart failure reviews, 10(1), 15-22. [Link]

  • Gross, K. L., et al. (2015). Use of the Glucocorticoid Receptor Antagonist, RU486 (Mifepristone) in an In Vitro Competition Assay To Explore the Functional Duration of Action of Corticosteroids. Molecular therapy. Methods & clinical development, 2, 15042. [Link]

  • Castinetti, F., et al. (2010). Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone. Neuroendocrinology, 92 Suppl 1, 125-130. [Link]

  • Gronemeyer, H., Gustafsson, J. Å., & Laudet, V. (2004). Principles for modulation of nuclear receptor action. Nature reviews. Drug discovery, 3(11), 950-964. [Link]

  • Fleseriu, M., et al. (2012). Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome. The Journal of Clinical Endocrinology & Metabolism, 97(6), 2039-2049. [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of 22-Hydroxy Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the receptor binding affinity of 22-Hydroxy Mifepristone, a primary metabolite of the synthetic steroid Mifepristone (RU-486). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of receptor binding, outlines a detailed methodology for determining binding affinities, and discusses the potential implications for drug efficacy and specificity.

Introduction

Mifepristone (RU-486) is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR), with weaker antagonistic properties at the androgen receptor (AR).[1][2][3][4] Its clinical applications, including medical termination of pregnancy and treatment of Cushing's syndrome, are a direct consequence of its high-affinity binding to these nuclear receptors.[1] Following administration, mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] This metabolic process involves N-demethylation and hydroxylation, leading to the formation of several active metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-Hydroxy Mifepristone.[6][7]

The Significance of Receptor Binding Affinity

Receptor binding affinity, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug development. It dictates the concentration of a compound required to produce a therapeutic effect and can influence its specificity and potential for side effects. For a drug like mifepristone with multiple receptor targets, understanding the relative affinities of its metabolites is paramount. A metabolite with high affinity for a target receptor can prolong the drug's action or contribute to its side-effect profile. Conversely, a metabolite with low affinity may be pharmacologically insignificant.

Methodology for Determining Receptor Binding Affinity

The following section details a comprehensive, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinity of 22-Hydroxy Mifepristone for the glucocorticoid, progesterone, and androgen receptors. This in-vitro assay is considered the gold standard for quantifying the interaction between a ligand and its receptor.[8]

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_receptor Receptor Source Preparation (e.g., Cell Lysate, Purified Receptor) incubation Incubation of Receptor, Radioligand, and Competitor prep_receptor->incubation prep_radioligand Radioligand Preparation (e.g., [3H]-Dexamethasone) prep_radioligand->incubation prep_competitor Competitor Preparation (22-Hydroxy Mifepristone Dilution Series) prep_competitor->incubation separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation detection Quantification of Bound Radioactivity (Scintillation Counting) separation->detection analysis Calculation of IC50 and Ki Values detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

1. Preparation of Receptor Source:

  • Cell Culture:

    • For the Progesterone Receptor (PR), T47D human breast cancer cells are a suitable model as they endogenously express high levels of PR.

    • For the Androgen Receptor (AR), LNCaP or VCaP prostate cancer cell lines are commonly used due to their high AR expression.[9]

    • For the Glucocorticoid Receptor (GR), which is ubiquitously expressed, cell lines such as A549 (human lung carcinoma) or HEK293 cells transiently or stably overexpressing human GR can be utilized.[10]

  • Cell Lysis and Membrane Preparation:

    • Culture the selected cells to confluency.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

2. Reagents and Solutions:

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM DTT).

  • Radioligand:

    • For GR: [³H]-Dexamethasone

    • For PR: [³H]-Progesterone or [³H]-Mifepristone

    • For AR: [³H]-Methyltrienolone (R1881)

  • Unlabeled Competitor (Test Compound): Prepare a stock solution of 22-Hydroxy Mifepristone in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Reference Compound: A known ligand for each receptor (e.g., unlabeled dexamethasone for GR, progesterone for PR, and R1881 for AR) should be used as a positive control.

  • Wash Buffer: An ice-cold buffer, typically the same as the assay buffer but without additives like glycerol.

3. Assay Procedure:

  • In a 96-well plate, add the following components in triplicate:

    • A fixed amount of the receptor preparation (e.g., 50-100 µg of membrane protein).

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled competitor (22-Hydroxy Mifepristone) or the reference compound.

    • For determining non-specific binding, a high concentration of the unlabeled reference compound is added.

    • For determining total binding, only the receptor and radioligand are added.

  • Bring the final volume of each well to a fixed amount (e.g., 200 µL) with the assay buffer.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined in preliminary experiments.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the free radioligand will pass through.

  • Quickly wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification of Radioactivity:

  • Dry the filter mats.

  • Place the filters into scintillation vials with a scintillation cocktail.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

6. Data Analysis:

  • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary and Interpretation

The following table presents the known receptor binding affinities for the parent compound, Mifepristone, and provides a template for the data that would be generated for 22-Hydroxy Mifepristone using the protocol described above.

CompoundGlucocorticoid Receptor (GR)Progesterone Receptor (PR)Androgen Receptor (AR)
Mifepristone High Affinity (Antagonist)High Affinity (Antagonist)Low Affinity (Antagonist)
Relative Binding Affinity>3x dexamethasone>2x progesterone<1/3 testosterone
22-Hydroxy Mifepristone To be determinedTo be determinedTo be determined

Note: Relative binding affinities for Mifepristone are sourced from publicly available data.[2] Specific Ki or IC50 values can vary depending on the experimental conditions.

The hydroxylation at the 22-position of the propynyl side chain is a significant structural modification. This could potentially alter the steric and electronic properties of the molecule, thereby influencing its interaction with the ligand-binding domains of the target receptors. It is hypothesized that this modification may lead to a decrease in binding affinity compared to the parent compound, but empirical data from the described assay are required for confirmation.

Signaling Pathways

Upon ligand binding, the glucocorticoid, progesterone, and androgen receptors undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus where they act as transcription factors to regulate gene expression.[11][12][13][14][15][16][17][18]

Glucocorticoid Receptor (GR) Signaling

GR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR GR HSP HSP Complex Glucocorticoid Glucocorticoid GR_HSP Inactive GR-HSP Complex Glucocorticoid->GR_HSP Binding GR_active Active GR GR_HSP->GR_active HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Gene Transcription GRE->Transcription Activation/ Repression

Caption: Simplified glucocorticoid receptor signaling pathway.

Progesterone Receptor (PR) Signaling

PR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR PR HSP HSP Complex Progesterone Progesterone PR_HSP Inactive PR-HSP Complex Progesterone->PR_HSP Binding PR_active Active PR PR_HSP->PR_active HSP Dissociation PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Transcription Gene Transcription PRE->Transcription Activation/ Repression

Caption: Simplified progesterone receptor signaling pathway.

Androgen Receptor (AR) Signaling

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR AR HSP HSP Complex Androgen Androgen AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binding AR_active Active AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Simplified androgen receptor signaling pathway.

Conclusion

This technical guide has outlined the significance of determining the receptor binding affinity of 22-Hydroxy Mifepristone and has provided a detailed, actionable protocol for its measurement. While specific binding data for this metabolite are not currently available, the presented methodology offers a clear path for researchers to generate this crucial information. A thorough understanding of the binding profiles of all active metabolites is essential for a comprehensive evaluation of a drug's overall pharmacological activity, contributing to safer and more effective therapeutic strategies. The insights gained from such studies will undoubtedly enhance our understanding of mifepristone's complex mechanism of action and may inform the development of future generations of selective receptor modulators.

References

  • Mifepristone - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Mifepristone - Wikipedia. (n.d.). Retrieved from [Link]

  • Karbowska, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules, 27(22), 7723. Retrieved from [Link]

  • Karbowska, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. Retrieved from [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Journal of Visualized Experiments. Retrieved from [Link]

  • Cell-based assays for screening androgen receptor ligands - PMC - NIH. (n.d.). Retrieved from [Link]

  • Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC. (2025). Retrieved from [Link]

  • A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - NIH. (n.d.). Retrieved from [Link]

  • Progesterone Receptor Signaling Mechanisms - PubMed - NIH. (n.d.). Retrieved from [Link]

  • The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC. (n.d.). Retrieved from [Link]

  • Progesterone receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Androgen receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Human Health - Laboratory of Mathematical Chemistry. (n.d.). Retrieved from [Link]

  • The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Glucocorticoid receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC. (n.d.). Retrieved from [Link]

  • Assay setup for competitive binding measurements - NanoTemper Technologies. (n.d.). Retrieved from [Link]

  • Glucocorticoid Signaling Pathway: From Bench to Bedside - MDPI. (2023). Retrieved from [Link]

  • Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Heikinheimo, O. (1994). Clinical pharmacokinetics of mifepristone. Clinical Pharmacokinetics, 27(4), 278-286. Retrieved from [Link]

  • Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic. (2025). Retrieved from [Link]

  • Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. (n.d.). Retrieved from [Link]

  • High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC. (n.d.). Retrieved from [Link]

  • Glucocorticoid receptor signaling in health and disease - PMC. (n.d.). Retrieved from [Link]

  • Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC. (n.d.). Retrieved from [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC. (2016). Retrieved from [Link]

  • The Biologist's Guide to the Glucocorticoid Receptor's Structure - MDPI. (n.d.). Retrieved from [Link]

  • Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart. (n.d.). Retrieved from [Link]

  • Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. (2011). Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). Retrieved from [Link]

  • Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved from [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (2025). Retrieved from [Link]

  • What is the mechanism of action of mifepristone (RU-486) in medical abortion? - Dr.Oracle. (2025). Retrieved from [Link]

  • New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor - Frontiers. (n.d.). Retrieved from [Link]

  • Progesterone receptors and signaling pathways in normal mammary gland... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Swahn, M. L., & Bygdeman, M. (1989). Mode of action of RU 486. Acta obstetricia et gynecologica Scandinavica. Supplement, 149, 29-33. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 22-Hydroxy Mifepristone (RU 42698) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 22-Hydroxy Mifepristone (also known as the alcoholic metabolite or RU 42698) in human plasma. As a pharmacologically active metabolite of Mifepristone (RU-486) formed via CYP3A4-mediated hydroxylation, accurate quantification is critical for pharmacokinetic (PK) profiling and forensic toxicology. This method utilizes Liquid-Liquid Extraction (LLE) for optimal recovery and minimizes matrix effects, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Introduction & Clinical Relevance

Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid activity.[1][2][3][4][5] Its metabolism is complex and primarily mediated by CYP3A4 , yielding three major metabolites:[2]

  • Monodemethyl-mifepristone (RU 42 633)

  • Didemethyl-mifepristone (RU 42 848)

  • 22-Hydroxy mifepristone (RU 42 698) [6]

While the demethylated metabolites are widely studied, 22-Hydroxy mifepristone retains significant biological activity (approx. 48% binding affinity to glucocorticoid receptors compared to parent). It is formed by hydroxylation at the terminal carbon of the 17


-propynyl chain.

Why LC-MS/MS? Immunoassays often suffer from cross-reactivity between the parent drug and its structurally similar metabolites. LC-MS/MS provides the mass-selective specificity required to distinguish 22-Hydroxy mifepristone (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 446.3) from Mifepristone (

430.[7]3) and its demethylated analogs, ensuring data integrity for regulatory submissions.

Metabolic Pathway & Mechanism

The following diagram illustrates the CYP3A4-mediated metabolic pathways of Mifepristone, highlighting the formation of the target analyte.

MetabolicPathway Mifepristone Mifepristone (RU-486) [m/z 430.3] CYP3A4 CYP3A4 (Liver Microsomes) Mifepristone->CYP3A4 Mono N-Demethyl Mifepristone (RU 42 633) [m/z 416.3] CYP3A4->Mono N-Demethylation Hydroxy 22-Hydroxy Mifepristone (RU 42 698) [m/z 446.3] TARGET ANALYTE CYP3A4->Hydroxy Terminal Hydroxylation (Propynyl chain) Di N,N-Didemethyl Mifepristone (RU 42 848) [m/z 402.3] Mono->Di N-Demethylation

Figure 1: Metabolic biotransformation of Mifepristone.[8] The target analyte, 22-Hydroxy Mifepristone, is formed via hydroxylation of the propynyl side chain.

Experimental Protocol

Chemicals and Reagents
  • Standards: Mifepristone, 22-Hydroxy Mifepristone (RU 42698).[6]

  • Internal Standard (IS): Mifepristone-d3 (Preferred) or Levonorgestrel (Cost-effective alternative).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spike: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

  • Alkalinization: Add 200 µL of 0.5 M Ammonium Carbonate (pH 9.0) .

    • Expert Insight: Alkalinization suppresses the ionization of the basic amine groups, driving the analytes into the organic phase.

  • Extraction: Add 2 mL of TBME . Cap and shaker/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) supernatant to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (MeOH:Water, 70:30 v/v). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or Methanol).[9]

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 40% B (Re-equilibration)

Mass Spectrometry (MS)

  • Ionization: ESI Positive Mode (+).

  • Detection: Multiple Reaction Monitoring (MRM).[8][9]

  • Source Parameters:

    • Spray Voltage: 3500 V

    • Gas Temp: 350°C

    • Nebulizer: 40 psi

MRM Transitions Table

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
22-OH Mifepristone 446.3 134.1 Quantifier 30
446.3120.1Qualifier45
Mifepristone 430.3134.1Quantifier28
Mifepristone-d3 (IS) 433.3134.1Quantifier28

Note: The product ion


 134 corresponds to the dimethylaminophenyl moiety, which is common to the parent and metabolites. Chromatographic separation is essential.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) Spike Add IS + Buffer (pH 9) Sample->Spike Extract Add TBME Vortex & Centrifuge Spike->Extract Dry Evaporate Organic Layer (N2 at 40°C) Extract->Dry Recon Reconstitute (MeOH:H2O) Dry->Recon LC UHPLC Separation (C18 Column, Gradient) Recon->LC MS ESI+ MS/MS Detection (MRM: 446.3 -> 134.1) LC->MS Data Data Processing Quantification vs. IS MS->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to data processing.

Method Validation Summary

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

ParameterSpecificationTypical Result
Linearity Range 0.5 – 1000 ng/mL

LLOQ 0.5 ng/mLS/N > 10
Precision (CV%) < 15% (Inter/Intra-day)4.5% - 8.2%
Accuracy 85% - 115%92% - 108%
Recovery > 80%~95% (using TBME)
Matrix Effect ± 15%Negligible with LLE

Expert Insights & Troubleshooting

Chromatographic Separation is Crucial

Because Mifepristone and its metabolites share the common fragment ion (


 134), isobaric interference  is not the primary risk, but source fragmentation  can be.
  • Risk: In-source fragmentation of 22-OH Mifepristone could theoretically lose water (

    
     446 -> 428) or other groups, but the mass difference from Mifepristone (
    
    
    
    430) is distinct.
  • Elution Order: Due to the hydroxyl group, 22-OH Mifepristone is more polar and typically elutes before Mifepristone and the demethylated metabolites on a C18 column.

    • Typical RT: 22-OH Mifepristone (~6.4 min) < Mifepristone (~8.3 min).[7]

Light Sensitivity

Mifepristone and its derivatives are photo-labile .

  • Protocol Requirement: Perform all extraction steps under yellow monochromatic light or low-light conditions. Use amber glass vials for storage.

Stability
  • Freeze-Thaw: Stable for 3 cycles at -20°C.

  • Reconstituted Stability: Stable for 24 hours in the autosampler at 10°C.

References

  • Wiergowski, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[7] Molecules, 27(21), 7567.

    • Key Insight: Provides the specific MRM transitions and confirms the elution order of 22-OH metabolite rel
  • Guo, Z., et al. (2006). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography–tandem mass spectrometry.

    • Key Insight: Establishes the baseline for LLE extraction methods using levonorgestrel as IS.
  • PubChem Compound Summary. 22-Hydroxy Mifepristone (CID 13605512).[10]

    • Key Insight: Verifies chemical structure (RU 42698)
  • Tang, C. (Ed.). (2013).Drug Metabolism in Drug Design and Development. Wiley.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 22-Hydroxy Mifepristone LC-MS Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Problem: You are observing significant peak tailing for 22-Hydroxy Mifepristone (typically m/z 446


 fragments). Unlike neutral steroids, this metabolite retains the 

-dimethylaniline
moiety from the parent drug (Mifepristone/RU-486). This functional group is a weak base (pKa

8.9).

The Root Cause: In standard Reverse Phase (RP) conditions at low pH (e.g., 0.1% Formic Acid), the dimethylamine group is protonated (


). These cations interact electrostatically with residual, ionized silanol groups (

) on the silica column backbone. This "secondary interaction" delays a portion of the analyte population, causing the tail.

Diagnostic Logic: Use the following logic tree to isolate the specific cause of your tailing.

TroubleshootingFlow Start START: Peak Tailing Observed (Tailing Factor > 1.5) CheckMP Check Mobile Phase pH & Buffer Strength Start->CheckMP Decision1 Is Buffer Present? CheckMP->Decision1 CheckInj Check Injection Solvent (Diluent Strength) Decision2 Is Diluent > Initial %B? CheckInj->Decision2 CheckCol Check Column Chemistry (End-capping) Sol3 SOLUTION C: Switch to Hybrid Particle (BEH) or C18-BDS. CheckCol->Sol3 Decision1->CheckInj Yes Sol1 SOLUTION A: Add 5-10mM Ammonium Formate to mask silanols. Decision1->Sol1 No (Only Acid) Decision2->CheckCol No Sol2 SOLUTION B: Dilute sample with aqueous buffer (Match Initial MP). Decision2->Sol2 Yes (Strong Solvent Effect)

Figure 1: Diagnostic logic tree for isolating peak asymmetry sources.

Technical Deep Dive: The Chemistry of Tailing

Question: "I am using 0.1% Formic Acid. Why is that not enough?"

Answer: While formic acid lowers the pH (typically to ~2.7) to protonate the analyte for ESI+ detection, it does not provide sufficient ionic strength to suppress the ion-exchange activity of the column.

At pH 2.7, most silanols are neutral (


), but a small population of "acidic" silanols remains ionized (

). Your analyte, 22-Hydroxy Mifepristone, is fully protonated (

). Without a competing cation (like Ammonium,

), the analyte binds to these silanols.

The Fix: Competitive Binding You must add a buffer salt. Ammonium Formate (5mM to 10mM) provides


 ions that flood the column surface, effectively "capping" the active silanol sites and preventing the analyte from sticking.

SilanolInteraction Silica Silica Surface (Si-O-) Analyte 22-OH Mifepristone (R-NH+) Silica->Analyte Strong Attraction (Causes Tailing) Buffer Buffer Cation (NH4+) Buffer->Silica Blocks Site (Restores Peak Shape)

Figure 2: Mechanism of Silanol Blocking. The Ammonium cation (


) outcompetes the analyte for the active silanol sites.

Optimization Protocols

Protocol A: Mobile Phase Optimization (Primary Solution)

Use this if you are currently using simple acidic mobile phases.

Objective: Increase ionic strength while maintaining ESI+ sensitivity.

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Function
Base Solvent HPLC Grade WaterAcetonitrile or MethanolMethanol often yields better selectivity for steroids; ACN yields lower backpressure.
Modifier 5mM Ammonium Formate 5mM Ammonium FormateProvides

to mask silanols.
Acid 0.1% Formic Acid0.1% Formic AcidMaintains pH ~3.0 for protonation.

Preparation Step-by-Step:

  • Weigh 315 mg of Ammonium Formate (solid).

  • Dissolve in 1 L of Water (for MP A) and 1 L of 95:5 ACN:Water (for MP B).

    • Note: Dissolving salts directly in 100% ACN can cause precipitation. Pre-dissolve in minimal water.

  • Add 1 mL of Formic Acid to each liter.

  • Sonicate for 10 minutes to degas.

Protocol B: Solvent Mismatch Correction

Use this if your peak looks "distorted" or "fronting" in addition to tailing.

The Issue: 22-Hydroxy Mifepristone is lipophilic. If you dissolve your sample in 100% Methanol to ensure solubility, but inject it into a mobile phase that is 90% Water, the analyte precipitates or "balls up" at the head of the column before eluting.

The Fix:

  • Reconstitution Solvent: 50:50 Methanol:Water (or match your initial gradient conditions).

  • Injection Volume: Reduce injection volume (e.g., from 10

    
    L to 2 
    
    
    
    L) to minimize the solvent plug effect.

Hardware Recommendations

If chemical optimization fails, your column stationary phase may be too active (Type A Silica) for this basic compound.

Recommended Column Technologies:

  • Hybrid Particles (BEH): Ethylene-Bridged Hybrid silica is resistant to high pH and has fewer surface silanols.

    • Example: Waters XBridge BEH C18 or Acquity BEH C18.

    • Advantage:[1][2][3][4] Allows use of High pH mobile phase (0.1% Ammonium Hydroxide, pH 10). At pH 10, the dimethylamine group is neutral (

      
      ), completely eliminating ionic interaction with silanols.
      
  • Base-Deactivated Silica (BDS):

    • Example: Thermo Hypersil BDS C18 or Agilent ZORBAX Eclipse Plus.

    • Mechanism:[3][5][6][7][8] These columns undergo "end-capping" where free silanols are chemically bonded to small silyl groups (e.g., trimethylsilyl) to make them inert.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of Formate? A: Yes. Ammonium Acetate is excellent for steroid analysis. However, Formate is generally preferred for lower pH applications (pH 2-4), while Acetate has a buffering range slightly higher (pH 3.8-5.8). For 22-Hydroxy Mifepristone, either will provide the necessary


 ion.

Q: Will high pH suppress my MS signal? A: Not necessarily. While ESI+ relies on protonation, many basic drugs have high gas-phase basicity and will ionize efficiently even from a high pH mobile phase. However, the Acidic Buffered route (Protocol A) is the industry standard for robustness.

Q: What is the target Tailing Factor (Tf)? A: For regulated bioanalysis (FDA/EMA guidelines), a Tailing Factor of 0.8


 Tf 

1.5
is acceptable. If you are > 1.5, quantification accuracy (integration) is compromised.

References

  • Ishii, A. et al. (2015).[9] Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS).[9] Journal of Chromatography B, 879(17-18).

  • Waters Corporation. (2023). Troubleshooting Peak Tailing for Basic Compounds (WKB237593). Waters Knowledge Base.[10]

  • PubChem. (2025).[3][11] 22-Hydroxy Mifepristone (Compound Summary).[1][5][11][12][13][14] National Library of Medicine.

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?

  • Chai, X. et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[1][2][4][15] Molecules, 27(21).

Sources

Matrix effects in 22-Hydroxy Mifepristone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Bioanalysis of 22-Hydroxy Mifepristone

Current Status: Operational Subject: Troubleshooting Matrix Effects in LC-MS/MS Quantification Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Quantifying 22-Hydroxy Mifepristone (a primary hydroxylated metabolite of Mifepristone/RU-486) presents unique challenges compared to the parent drug. While Mifepristone is highly lipophilic, the addition of the hydroxyl group increases polarity, potentially shifting retention times into regions heavily populated by lysophospholipids and other endogenous interferences. This guide addresses the "Matrix Effect" (ME)—the suppression or enhancement of ionization efficiency caused by these co-eluting components—and provides validated protocols for mitigation.[1]

Module 1: Diagnostic Triage

Q: My internal standard response varies wildly between patient samples and standards. Is this a matrix effect?

A: High variability in Internal Standard (IS) response is the primary red flag for matrix effects. However, before re-developing your method, you must confirm if the issue is chemical (ionization suppression) or mechanical (extraction inconsistency).

The Diagnostic Protocol: Post-Column Infusion Do not rely solely on "Matrix Factor" calculations yet. You need to see the suppression zone.[2][3]

Step-by-Step Experiment:

  • Setup: Disconnect the column from the MS source. Insert a T-junction.[2]

  • Infusion: Syringe-pump a steady solution of 22-Hydroxy Mifepristone (100 ng/mL) into the MS source at 10 µL/min.

  • Flow: Connect the LC column flow (running your blank matrix gradient) into the other side of the T-junction.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/serum with no analyte) into the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 22-Hydroxy Mifepristone.

    • Flat Baseline: No matrix effect.[4][5]

    • Dip/Valley: Ion Suppression (common with phospholipids).

    • Peak/Hump: Ion Enhancement.[2][3][5]

Visualization of Setup:

PostColumnInfusion LC LC Pump & Column (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Tee T-Junction (Mixing Chamber) Injector->Tee Mobile Phase + Matrix MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Analyte Data Chromatogram (Baseline Monitoring) MS->Data

Caption: Schematic of the Post-Column Infusion setup used to visually map ionization suppression zones.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

A: Protein precipitation is a "dirty" cleanup. It removes proteins but leaves behind over 90% of phospholipids (glycerophosphocholines), which are the leading cause of ion suppression in bioanalysis. Because 22-Hydroxy Mifepristone is a steroid metabolite, it shares solubility characteristics with these lipids.

The Solution: Liquid-Liquid Extraction (LLE) Switching to LLE is the single most effective way to eliminate matrix effects for this analyte. The hydroxyl group makes the metabolite slightly more polar than the parent, but it remains extractable in non-polar organic solvents.

Optimized LLE Protocol for 22-Hydroxy Mifepristone:

  • Aliquot: 200 µL Plasma/Serum.

  • IS Addition: Add 20 µL Stable Isotope Labeled IS (e.g., Mifepristone-d3 if specific metabolite IS is unavailable).

  • Buffer: Add 200 µL 0.1 M Ammonium Acetate (pH 9.0). Alkaline pH ensures the analyte is in its non-ionized form for better organic solubility.

  • Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or a mixture of Hexane:Ethyl Acetate (80:20) .

    • Why? MTBE provides a cleaner extract than Dichloromethane and floats on top, making transfer easier.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 10 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).

Data Comparison: Extraction Efficiency vs. Matrix Effect

MethodRecovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precip (PPT) >95%-45% (Suppression)Poor (<10%)
SPE (C18) 85-90%-15% (Suppression)Moderate
LLE (MTBE) 90-95% < 5% (Negligible) Excellent (>99%)

Module 3: Chromatographic Solutions

Q: My analyte elutes right after the void volume where suppression is highest. How do I move it?

A: 22-Hydroxy Mifepristone is hydrophobic but less so than the parent. If it elutes too early, your initial gradient is too strong (too much organic).

Chromatographic Strategy:

  • Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18). Avoid C8 or Cyano columns which may not retain the hydroxylated metabolite sufficiently.

  • Mobile Phase Modifiers:

    • Standard: 0.1% Formic Acid (Good generic signal).

    • Booster:0.2 mM Ammonium Fluoride (NH4F) in water (Mobile Phase A) vs Methanol (Mobile Phase B).

    • Insight: Fluoride ions often enhance the ionization of steroid-like molecules in negative mode, but in positive mode (ESI+), they can improve peak shape and sensitivity by buffering the pH without suppressing ionization as much as high concentrations of acetate.

  • Gradient Slope:

    • Start at 40% B (Organic). Hold for 0.5 min to divert salts/early phospholipids to waste.

    • Ramp to 90% B over 3-4 minutes.

    • Crucial: Ensure the 22-Hydroxy metabolite elutes before the massive phospholipid wash that usually occurs at the end of the gradient.

Module 4: Regulatory Validation (FDA/EMA)

Q: How do I calculate the "Matrix Factor" for my validation report?

A: Regulatory bodies (FDA/EMA) require quantitative proof that the matrix does not interfere with accuracy. You must calculate the IS-Normalized Matrix Factor .

The Calculation: You need two sets of samples:

  • Set A (Post-Extraction Spike): Extract blank matrix, then spike the analyte into the extract.

  • Set B (Neat Solution): Analyte spiked into pure mobile phase.





Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be < 15% .

Metabolic Pathway Context: Understanding the formation of the metabolite helps in predicting interferences.

Metabolism cluster_metabolites Primary Metabolites Parent Mifepristone (Parent Drug) CYP3A4 CYP3A4 Enzyme Parent->CYP3A4 Mono N-monodemethyl mifepristone CYP3A4->Mono Di N-didemethyl mifepristone CYP3A4->Di Hydroxy 22-Hydroxy Mifepristone (Target Analyte) CYP3A4->Hydroxy Hydroxylation (Propynyl Chain)

Caption: Metabolic pathway of Mifepristone mediated by CYP3A4, leading to the formation of the 22-Hydroxy metabolite.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[7] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Tang, C. (2013).Drug Metabolism in Drug Design and Development. Wiley.
  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Seminal work on Phospholipid removal).
  • Guo, Z., et al. (2006). "Simultaneous determination of mifepristone and its mono- and di-demethylated metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Basis for LLE extraction protocols).

Sources

Technical Support Center: Navigating Cell Viability Challenges with Mifepristone and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Mifepristone (RU486) and its metabolites, such as 22-Hydroxy Mifepristone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during in vitro cell culture experiments. As Senior Application Scientists, we understand that unexpected cell viability issues can be a significant hurdle in research. This resource is structured to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

A Note on 22-Hydroxy Mifepristone: While this guide focuses broadly on Mifepristone, it is important to note that specific data on the cellular effects of its metabolite, 22-Hydroxy Mifepristone, is limited in publicly available literature. The troubleshooting advice provided herein is based on the well-documented activities of the parent compound, Mifepristone. It is presumed that the biological activities and, therefore, the potential in vitro issues, will be similar. We encourage researchers to empirically determine the optimal conditions for their specific cell lines and experimental setups.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common cell viability issues encountered during treatment with Mifepristone and its metabolites in a question-and-answer format.

Question 1: I'm observing a significant, dose-dependent decrease in cell viability, even at low concentrations. Is this expected, and how can I mitigate it?

Answer:

This is a frequently encountered scenario. The observed decrease in cell viability can be attributed to two primary effects of Mifepristone: cytostatic and cytotoxic. At lower concentrations (typically 5-10 µM), Mifepristone often exerts a cytostatic effect , leading to growth arrest without inducing cell death.[1] At higher concentrations (20-40 µM and above), it can have a direct toxic effect , leading to apoptosis.[1]

Potential Causes and Solutions:

  • High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to Mifepristone. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Incorrect Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors can lead to significantly higher-than-intended final concentrations.

  • Solvent Toxicity: Mifepristone is typically dissolved in solvents like DMSO or ethanol.[2] Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (generally <0.1% for DMSO). Run a vehicle-only control to rule out solvent-induced cytotoxicity.

  • Extended Exposure Time: Prolonged exposure to Mifepristone can lead to cumulative toxic effects.[1] Consider reducing the incubation time or performing a time-course experiment to find the optimal treatment duration.

Question 2: My results are inconsistent across experiments. Sometimes I see significant cell death, and other times there's minimal effect at the same concentration. What could be causing this variability?

Answer:

Inconsistent results are often a source of frustration. The variability in the effects of Mifepristone can stem from several factors related to cell culture conditions and reagent handling.

Potential Causes and Solutions:

  • Cell Confluency: The density of your cell culture can influence its response to treatment. Cells at a very low or very high confluency may respond differently. Aim for a consistent seeding density and confluency (typically 70-80%) at the time of treatment.

  • Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes, which may alter their sensitivity to drugs. Use cells within a consistent and low passage number range for your experiments.

  • Instability of Mifepristone in Media: While generally stable, the stability of Mifepristone in solution can be a factor. Prepare fresh dilutions of Mifepristone from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may influence the cellular response to Mifepristone. If possible, test and use a single, qualified lot of FBS for a series of experiments.

Question 3: I expected to see apoptosis, but my cells seem to be arrested in the cell cycle without dying. How can I confirm and troubleshoot this?

Answer:

This observation aligns with the known cytostatic effects of Mifepristone. At certain concentrations, it can induce cell cycle arrest, primarily at the G1/S transition, without immediately triggering apoptosis.[3][4]

Troubleshooting and Confirmation Steps:

  • Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide (PI) stained cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G1 phase would confirm a G1 arrest.

  • Apoptosis Assays: To confirm the absence of apoptosis, you can use assays such as:

    • Annexin V/PI Staining: This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 to determine if the apoptotic cascade has been initiated.[5]

  • Increase Concentration or Duration: If you are aiming to induce apoptosis, you may need to increase the concentration of Mifepristone or extend the treatment duration. Refer to your initial dose-response curve to select an appropriate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mifepristone in vitro?

Mifepristone is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[6] Its effects on cell viability are primarily mediated through its interaction with these receptors, leading to downstream effects on gene expression that control cell proliferation, cell cycle progression, and apoptosis.[7]

Q2: How should I prepare and store a Mifepristone stock solution?

Mifepristone is soluble in organic solvents such as DMSO and ethanol.[2] A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For aqueous solutions, it is recommended to first dissolve Mifepristone in an organic solvent like DMSO and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[2]

Q3: Are there known off-target effects of Mifepristone that could affect my cell viability experiments?

While the primary targets are PR and GR, at higher concentrations, Mifepristone may have weak antiandrogenic effects.[9] It is also important to consider that the effects of Mifepristone can be cell-type specific and may not always correlate with the expression of its primary receptors, suggesting the involvement of other signaling pathways.[1]

Q4: Can I use Mifepristone in serum-free media?

Yes, but with caution. Serum contains various hormones and growth factors that can influence cell growth and response to treatment. When switching to serum-free conditions, it is essential to re-optimize the treatment conditions, including concentration and duration, as cells may respond differently.

Experimental Protocols

Protocol 1: Determining the IC50 of Mifepristone using an MTT Assay

This protocol outlines a standard method to determine the concentration of Mifepristone that inhibits cell growth by 50%.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Mifepristone

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of Mifepristone in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest Mifepristone concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Mifepristone dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC/PI Staining

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with Mifepristone or vehicle control

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Mifepristone's Impact on Cell Cycle and Apoptosis

Mifepristone_Pathway Mifepristone Mifepristone / Metabolites PR_GR Progesterone & Glucocorticoid Receptors Mifepristone->PR_GR Antagonizes CellCycle Cell Cycle Progression (G1/S Transition) PR_GR->CellCycle Inhibits Apoptosis Apoptosis PR_GR->Apoptosis Induces p21_p27 p21/p27 (CDK Inhibitors) PR_GR->p21_p27 Upregulates Cdk2 Cdk2 Activity CellGrowth Cell Growth Arrest (Cytostatic Effect) CellCycle->CellGrowth Caspases Caspase Activation Apoptosis->Caspases via p21_p27->Cdk2 Inhibits Cdk2->CellCycle Drives CellDeath Cell Death (Cytotoxic Effect) Caspases->CellDeath

Caption: Mifepristone's dual antagonism of PR and GR leads to cell cycle arrest and apoptosis.

Troubleshooting Workflow for Cell Viability Issues

Troubleshooting_Workflow Start Unexpected Cell Viability Issue Inconsistent Inconsistent Results? Start->Inconsistent High_Toxicity High Toxicity? Start->High_Toxicity Growth_Arrest Growth Arrest Only? Start->Growth_Arrest Check_Conc Verify Compound Concentration & Solvent Toxicity Dose_Response Perform Dose-Response & Time-Course Experiment Check_Conc->Dose_Response Check_Culture Assess Cell Culture Conditions (Confluency, Passage #) Check_Culture->Dose_Response Optimize Optimize Protocol: Adjust Concentration/Duration Dose_Response->Optimize Cytostatic_vs_Cytotoxic Distinguish Cytostatic vs. Cytotoxic Effects (Cell Cycle vs. Apoptosis Assays) Cytostatic_vs_Cytotoxic->Optimize Inconsistent->Check_Culture High_Toxicity->Check_Conc Growth_Arrest->Cytostatic_vs_Cytotoxic End Problem Resolved Optimize->End

Sources

Technical Support Center: Calibration Curve Problems for 22-Hydroxy Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays involving 22-Hydroxy Mifepristone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with establishing a reliable calibration curve for this specific analyte. As a hydroxylated metabolite of Mifepristone (RU-486), 22-Hydroxy Mifepristone presents unique analytical considerations.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your quantitative data.

I. Troubleshooting Guide: Common Calibration Curve Issues

This section addresses specific problems you may encounter during the development and validation of your 22-Hydroxy Mifepristone assay. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step protocols for resolution.

Question 1: Why is my calibration curve for 22-Hydroxy Mifepristone consistently non-linear, especially at higher concentrations?

Answer:

Non-linearity in calibration curves, particularly for LC-MS/MS analysis, is a common issue that can stem from several factors.[3][4] For 22-Hydroxy Mifepristone, this is often observed as a plateauing of the response at the upper limits of quantification (ULOQ).

Potential Causes & Scientific Rationale:

  • Detector Saturation: The most straightforward cause is the saturation of the mass spectrometer detector. When the concentration of the analyte is too high, the detector is unable to proportionally register the increasing number of ions, leading to a flattened response.[3]

  • Ionization Suppression/Enhancement (Matrix Effects): Biological matrices are complex, containing numerous endogenous compounds that can co-elute with 22-Hydroxy Mifepristone.[5] These compounds can interfere with the ionization process in the mass spectrometer's source, either suppressing or enhancing the signal of the analyte, which can lead to a non-linear relationship between concentration and response.[5][6]

  • In-source Fragmentation or Dimer Formation: At high concentrations, molecules can interact with each other in the ion source, leading to the formation of dimers or other adducts. This can reduce the abundance of the intended precursor ion, causing a non-linear response.[3]

  • Isotopic Contribution from Internal Standard: If you are using a stable isotope-labeled (SIL) internal standard (IS) with a low isotopic purity, at high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the IS, leading to an inaccurate response ratio and non-linearity.[7]

Troubleshooting Workflow:

A troubleshooting workflow for non-linear calibration curves.

Step-by-Step Resolution Protocol:

  • Assess Detector Saturation:

    • Prepare a dilution series of your highest concentration calibrator (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.

    • Inject these diluted samples and observe the peak area response.

    • If the response becomes linear after dilution, detector saturation is the likely cause.

    • Solution: Adjust the Upper Limit of Quantification (ULOQ) to a concentration that falls within the linear range of the detector.

  • Investigate Matrix Effects:

    • Protocol: Perform a post-extraction addition experiment.

      • Extract a blank biological matrix sample (e.g., plasma, urine).

      • Spike the extracted blank matrix with known concentrations of 22-Hydroxy Mifepristone, corresponding to your low, mid, and high QC levels.

      • Prepare a parallel set of standards in a neat solution (e.g., mobile phase) at the same concentrations.

      • Analyze both sets of samples and compare the peak area responses.

    • Interpretation: A significant difference (typically >15%) in the response between the matrix and neat solutions indicates the presence of matrix effects.[5]

    • Solution:

      • Optimize chromatographic conditions to separate 22-Hydroxy Mifepristone from interfering matrix components.

      • Improve the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove more matrix components.[8]

  • Consider a Different Regression Model:

    • If some degree of non-linearity persists after addressing the above issues, a quadratic regression model (y = ax² + bx + c) may be appropriate.[3][7]

    • Caution: The use of a quadratic fit should be justified and well-documented. Regulatory guidelines from bodies like the FDA and EMA should be consulted for acceptance criteria.[9][10][11][12]

Question 2: My calibration curve for 22-Hydroxy Mifepristone shows poor reproducibility between analytical runs. What are the likely causes?

Answer:

Poor inter-run reproducibility is a critical issue that undermines the reliability of your assay. This variability can be introduced at multiple stages of the analytical process.

Potential Causes & Scientific Rationale:

  • Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and extraction, are prone to variability. For a compound like 22-Hydroxy Mifepristone, which may have specific solubility characteristics, inconsistent vortexing or extraction times can lead to variable recovery.

  • Instability of the Analyte or Stock Solutions: 22-Hydroxy Mifepristone, like many steroid derivatives, may be susceptible to degradation under certain conditions (e.g., temperature, pH, light exposure).[8] Instability in stock or working solutions will directly translate to inconsistent calibrator concentrations.

  • LC-MS/MS System Variability: Fluctuations in the performance of the liquid chromatography or mass spectrometry system can cause shifts in retention time, peak shape, and signal intensity.[13] This can be due to issues with the pump, injector, column, or ion source.

  • Improper Internal Standard Use: An ideal internal standard should co-elute with the analyte and have similar ionization properties to compensate for variations.[13] If the IS is not chosen or used correctly, it may not adequately correct for run-to-run variability.

Troubleshooting Workflow:

A workflow for troubleshooting poor reproducibility in calibration curves.

Step-by-Step Resolution Protocol:

  • Verify LC-MS/MS System Performance:

    • Begin each analytical run with a system suitability test (SST). This typically involves injecting a standard solution of 22-Hydroxy Mifepristone multiple times (e.g., n=5).

    • Acceptance Criteria: The relative standard deviation (RSD) for retention time should be <1%, and for peak area, it should be <5%.

    • If the SST fails, investigate and resolve the instrument issue before proceeding.

  • Standardize Sample Preparation:

    • Ensure that all analysts are following a detailed and validated Standard Operating Procedure (SOP) for sample preparation.

    • Use calibrated pipettes and automated liquid handlers where possible to minimize human error.

    • Ensure consistent timing for all critical steps, such as vortexing and incubation.

  • Evaluate Analyte Stability:

    • Conduct stability studies for 22-Hydroxy Mifepristone in the biological matrix and in stock/working solutions under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage).[8]

    • Protocol:

      • Prepare replicate QC samples at low and high concentrations.

      • Analyze a set of QCs immediately (T=0).

      • Store the remaining QCs under the conditions being tested for a specified duration.

      • Analyze the stored QCs and compare the results to the T=0 samples.

    • Acceptance Criteria: The mean concentration of the stored QCs should be within ±15% of the nominal concentration.

  • Optimize Internal Standard Performance:

    • A stable isotope-labeled version of 22-Hydroxy Mifepristone (e.g., 22-Hydroxy Mifepristone-d6) is the ideal internal standard.[8]

    • The concentration of the IS should be consistent across all samples and calibrators and should provide a response that is well above the limit of detection but not saturating the detector.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for a 22-Hydroxy Mifepristone assay in human plasma?

A validated LC-MS/MS method for mifepristone and its metabolites, including a hydroxylated form, in human plasma has demonstrated linearity from 12.68 ng/mL to 992.36 ng/mL.[14] Another study determining mifepristone and its metabolites in human whole blood established a linear range of 0.5 ng/mL to 500 ng/mL for 22-OH-mifepristone.[8][15] The appropriate linear range for your specific assay will depend on the expected concentrations in your study samples and the sensitivity of your instrumentation.

Q2: How should I prepare my stock and working solutions for 22-Hydroxy Mifepristone?

22-Hydroxy Mifepristone is a derivative of mifepristone, which is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[16] It is sparingly soluble in aqueous buffers.[16]

Recommended Protocol for Stock Solution Preparation (e.g., 1 mg/mL):

  • Accurately weigh the required amount of 22-Hydroxy Mifepristone reference standard.

  • Dissolve the powder in a suitable organic solvent, such as methanol or ethanol.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution at -20°C or as recommended by the supplier.[16][17]

Working Solution Preparation:

  • Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent. For LC-MS/MS applications, it is often best to dilute with a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape.[13]

Q3: What are the key validation parameters I need to assess for my 22-Hydroxy Mifepristone calibration curve according to regulatory guidelines?

According to guidelines from the FDA and EMA, the following parameters are critical for validating your bioanalytical method, including the calibration curve:[9][10][11][12][18][19][20][21][22][23]

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Coefficient of determination (r²) ≥ 0.99[24]
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%

Q4: Can I use a surrogate matrix to prepare my calibrators if I don't have access to a blank biological matrix?

Using a surrogate matrix (e.g., stripped serum, bovine serum albumin solution) is a common practice when blank biological matrix is scarce. However, it is crucial to demonstrate that the surrogate matrix does not introduce a significant matrix effect compared to the authentic biological matrix. This can be assessed by comparing the slopes of calibration curves prepared in both matrices. A cross-validation experiment should be performed to ensure that the use of a surrogate matrix provides comparable results.

III. References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • LC-MS/MS Method Development and Validation of Mifepristone and its Metabolites in Human Plasma. iMedPub. [Link]

  • Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). Semantic Scholar. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Draft Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PMC. [Link]

  • A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice. RSC Publishing. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. PubMed. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. [Link]

  • Fitting Nonlinear Calibration Curves: No Models Perfect. Scientific Research Publishing. [Link]

  • Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. LinkedIn. [Link]

  • What is causing the problem for unreproducible callibration curves within LC-MS/MS? ResearchGate. [Link]

  • Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS). ResearchGate. [Link]

  • [Question] Non-linear standard (calibrator) curves. Chromatography Forum. [Link]

  • Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. OUCI. [Link]

  • KEYWORDS: Mifepristone, Misoprostol, Simultaneous equations, Absorbance ratio, Spectrophotometry. ResearchGate. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Validation & Comparative

Comparative Guide: Receptor Binding of 22-Hydroxy Mifepristone vs. Mifepristone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Mifepristone (RU486) and its specific hydroxylated metabolite, 22-Hydroxy Mifepristone (RU 42698) . It focuses on receptor binding kinetics, structural determinants of affinity, and the pharmacological implications of these differences.[1]

Executive Summary

Mifepristone (RU486) is a potent synthetic steroid acting as a competitive antagonist at both the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR).[2] Its metabolic profile is complex, yielding three primary metabolites that contribute significantly to its biological activity and long half-life.[2]

22-Hydroxy Mifepristone (RU 42698) is the specific "alcoholic" metabolite formed via hydroxylation of the 17


-propynyl chain. Unlike the mono-demethylated metabolite (RU 42633), which retains high PR affinity, 22-Hydroxy Mifepristone exhibits a distinct "split" profile: it retains moderate to high affinity for the Glucocorticoid Receptor (GR)  but displays significantly reduced affinity for the Progesterone Receptor (PR) . This divergence is critical for researchers distinguishing between the antiprogestational and antiglucocorticoid effects of the drug in vivo.

Chemical & Structural Determinants

The structural difference lies in the modification of the 17


-propynyl chain, a region critical for stabilizing the antagonist conformation of the receptor ligand-binding domain (LBD).
FeatureMifepristone (RU486) 22-Hydroxy Mifepristone (RU 42698)
Chemical Name 11

-[4-(N,N-dimethylamino)phenyl]-17

-hydroxy-17

-(1-propynyl)-estra-4,9-dien-3-one
11

-[4-(N,N-dimethylamino)phenyl]-17

-hydroxy-17

-(3-hydroxyprop-1-ynyl)-estra-4,9-dien-3-one
Modification Parent CompoundHydroxylation at the terminal carbon (C22) of the 17

-propynyl chain.
Key Functional Group 11

-dimethylaminophenyl (Steric bulk prevents Helix 12 closure)
Retains 11

-dimethylaminophenyl; Modified 17

-chain adds polarity.
Lipophilicity HighReduced (due to hydroxyl group insertion).
Metabolic Pathway Visualization

Mifepristone metabolism involves two primary, parallel pathways catalyzed by CYP3A4: N-demethylation and hydroxylation.[2][3]

MetabolicPathway Mife Mifepristone (RU486) Mono Mono-demethylated (RU 42633) High PR Affinity Mife->Mono CYP3A4 (N-Demethylation) Hydroxy 22-Hydroxy Mifepristone (RU 42698) Moderate GR / Low PR Affinity Mife->Hydroxy CYP3A4 (Hydroxylation at C22) Di Di-demethylated (RU 42848) Low PR Affinity Mono->Di CYP3A4 (N-Demethylation)

Figure 1: Hepatic metabolic pathways of Mifepristone. RU 42698 is formed via direct hydroxylation of the propynyl chain.

Receptor Binding Profile

The following data synthesizes competitive binding assays using [3H]-Progesterone (PR) and [3H]-Dexamethasone (GR) as radioligands.

Comparative Binding Affinity (RBA) Table

Values are relative to the natural ligand (Progesterone or Dexamethasone = 100%) or the parent drug (Mifepristone = 100%), as indicated.

Receptor TargetMifepristone (RU486) 22-Hydroxy Mifepristone (RU 42698) Biological Implication
Progesterone (PR-A/B) 100% (Reference)(>200% vs. Progesterone)~9 - 21% (vs. Mifepristone)The metabolite loses significant antiprogestin potency compared to the parent.
Glucocorticoid (GR) 100% (Reference)(>300% vs. Dexamethasone)~48 - 61% (vs. Mifepristone)Retains substantial antiglucocorticoid activity, contributing to cortisol blockade.
Androgen (AR) Weak Affinity (<25% vs. Testosterone)Low/NegligibleMinimal antiandrogenic interference.
Estrogen (ER) No BindingNo BindingNo estrogenic activity.
Mechanistic Insight[5]
  • PR Binding: The 17

    
    -propynyl group of Mifepristone fits tightly into a hydrophobic pocket of the PR Ligand Binding Domain (LBD). The addition of a polar hydroxyl group at the tip of this chain (in RU 42698) creates steric hindrance and electrostatic repulsion within this hydrophobic sub-pocket, drastically reducing affinity.
    
  • GR Binding: The GR binding pocket is more tolerant of polar modifications at the 17

    
     position.[4] Consequently, RU 42698 retains nearly half the affinity of the parent compound, making it a relevant contributor to the drug's antiglucocorticoid effects (e.g., in Cushing's syndrome treatment).
    

Experimental Protocols

To verify these values in your own laboratory, use the following standardized protocols. These are designed for self-validation using internal controls.

A. Competitive Receptor Binding Assay (RBA)

Objective: Determine the IC50 and Ki of 22-OH Mifepristone relative to [3H]-Ligand.

Workflow Diagram:

BindingAssay Step1 1. Cytosol Preparation (T47D cells for PR / IM-9 cells for GR) Step2 2. Incubation Setup Constant [3H]-Ligand + Increasing [Competitor] Step1->Step2 Step3 3. Equilibrium Binding Incubate 18h @ 4°C Step2->Step3 Step4 4. Separation Dextran-Coated Charcoal (DCC) to remove unbound ligand Step3->Step4 Step5 5. Scintillation Counting Measure bound radioactivity (CPM) Step4->Step5 Step6 6. Data Analysis Plot % Bound vs. Log[Competitor] -> Calculate IC50 Step5->Step6

Figure 2: Workflow for radiometric competitive binding assay.

Detailed Protocol:

  • Cell Source: Use T47D cells (constitutive high PR expression) for PR assays and IM-9 lymphoblasts or HeLa cells (transfected with GR) for GR assays.

  • Cytosol Preparation:

    • Homogenize cells in ice-cold TEDG buffer (10mM Tris, 1.5mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4).

    • Centrifuge at 105,000 x g for 60 min at 4°C. Collect supernatant (cytosol).

  • Incubation:

    • Total Binding: Cytosol + [3H]-Progesterone (2 nM) + Vehicle.

    • Non-Specific Binding (NSB): Cytosol + [3H]-Progesterone (2 nM) + 1000-fold excess unlabeled Progesterone.

    • Experimental: Cytosol + [3H]-Progesterone (2 nM) + 22-OH Mifepristone (10^-10 to 10^-5 M).

  • Separation: Add Dextran-Coated Charcoal (DCC) slurry, incubate 10 min on ice, centrifuge to pellet charcoal (unbound ligand).

  • Calculation:

    • Specific Binding = Total Binding - NSB.

    • Calculate Relative Binding Affinity (RBA):

      
      .
      
B. Functional Luciferase Reporter Assay

Objective: Confirm if the binding results in agonist or antagonist activity.

  • Transfection: Co-transfect HeLa cells with:

    • Expression plasmid: hPR-B or hGR .

    • Reporter plasmid: MMTV-Luc (Mouse Mammary Tumor Virus promoter driving Luciferase).

  • Treatment:

    • Agonist Mode: Treat with 22-OH Mifepristone alone. (Result: No luminescence = No agonist activity).

    • Antagonist Mode: Treat with Agonist (1 nM Progesterone) + Increasing concentrations of 22-OH Mifepristone.

  • Readout: Lyse cells and add Luciferin substrate. Measure Luminescence (RLU).

  • Expectation: 22-OH Mifepristone should dose-dependently inhibit the Progesterone-induced signal, but with a right-shifted IC50 curve compared to Mifepristone (due to lower affinity).

Clinical & Pharmacological Implications[1][2][5][6][7][8][9]

Why does this metabolite matter if its affinity is lower?

  • Serum Concentration vs. Affinity: While 22-OH Mifepristone has lower PR affinity (9-21%), it has a very long half-life (~80 hours) and accumulates in plasma. In chronic dosing (e.g., for Cushing's syndrome), the sum of partial affinities of all metabolites (RU 42633 + RU 42698) contributes significantly to the total pharmacological effect.

  • Protein Binding: Like the parent, 22-OH Mifepristone is highly bound (>98%) to

    
    1-acid glycoprotein (AAG) .[2] Variations in AAG levels (e.g., inflammation) will alter the free fraction of both parent and metabolite.
    
  • Toxicology: The dissociation of PR vs. GR affinity in this metabolite suggests that as metabolism progresses, the drug's "fingerprint" shifts slightly toward a more GR-dominant blockade relative to its initial PR blockade, although the parent drug remains the dominant driver of both effects.

References

  • Heikinheimo, O. (1989). Pharmacokinetics of RU 486 and its metabolites in humans. Journal of Steroid Biochemistry , 34(1-6), 143-153.

  • Attardi, B. J., et al. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. Journal of Steroid Biochemistry and Molecular Biology , 88(3), 277-288.

  • Sarkar, N. N. (2002). Mifepristone: bioavailability, pharmacokinetics and use-effectiveness. European Journal of Obstetrics & Gynecology and Reproductive Biology , 101(2), 113-120.

  • European Medicines Agency (EMA) . (2015). Assessment Report: Corluxin (Mifepristone). Procedure No. EMEA/H/C/002875/0000.

  • Cadepond, F., et al. (1997). Mifepristone (RU486): mechanisms of action and clinical uses. Annual Review of Medicine , 48, 129-156.

Sources

A Comparative Analysis of 22-Hydroxy Mifepristone and Other Mifepristone Metabolites in Receptor Binding and Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of steroid receptor modulators, a nuanced understanding of the pharmacological activity of not just the parent compound but also its metabolites is critical. Mifepristone (RU-486), a potent antagonist of the progesterone (PR) and glucocorticoid receptors (GR), undergoes extensive metabolism in the body, giving rise to several biologically active metabolites.[1] This guide provides an in-depth, objective comparison of the in vitro activity of a key hydroxylated metabolite, 22-hydroxy mifepristone (also known as RU 42698), with other primary mifepristone metabolites, supported by experimental data.

Introduction to Mifepristone Metabolism

Mifepristone is a synthetic steroid that acts as a competitive antagonist at progesterone and glucocorticoid receptors.[2][3][4] Its mechanism of action involves high-affinity binding to these intracellular receptors, which in turn modulates gene expression.[2] Upon oral administration, mifepristone is rapidly absorbed and extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4 in the liver.[1] This metabolic process, which includes N-demethylation and hydroxylation, results in the formation of several active metabolites, notably N-monodemethyl mifepristone (metapristone, RU 42633), N-didemethyl mifepristone (RU 42848), and hydroxylated mifepristone (such as 22-hydroxy mifepristone, RU 42698).[1] These metabolites are not mere inactive byproducts; they exhibit considerable affinity for both progesterone and glucocorticoid receptors and are present in serum at concentrations comparable to the parent drug, suggesting a significant contribution to the overall biological effect of mifepristone.[1]

Comparative Receptor Binding Affinity

The potency of mifepristone and its metabolites is fundamentally linked to their binding affinity for the progesterone and glucocorticoid receptors. The data summarized below, collated from various in vitro studies, provides a quantitative comparison of these affinities. It is important to note that experimental conditions can influence absolute values, hence relative affinities are often used for comparison.

CompoundProgesterone Receptor (PR) Relative Binding Affinity (%)Glucocorticoid Receptor (GR) Relative Binding Affinity (%)
Progesterone 100-
Mifepristone (RU-486) 232100
22-Hydroxy Mifepristone (RU 42698) 3648[5]
N-monodemethyl Mifepristone (RU 42633) 5045-61 (range for demethylated/hydroxylated metabolites)
N-didemethyl Mifepristone (RU 42848) 2145-61 (range for demethylated/hydroxylated metabolites)

Note: PR binding affinities are relative to progesterone = 100%. GR binding affinities are relative to mifepristone = 100%, unless otherwise stated. The range for GR affinity of demethylated metabolites is based on a study that grouped demethylated and hydroxylated metabolites.

These data indicate that while mifepristone itself possesses the highest affinity for the progesterone receptor, its metabolites, including 22-hydroxy mifepristone, retain a significant ability to bind to both progesterone and glucocorticoid receptors. Notably, the hydroxylated and demethylated metabolites exhibit a comparatively higher affinity for the glucocorticoid receptor than for the progesterone receptor.[6]

Signaling Pathways and Mechanism of Action

Mifepristone and its active metabolites exert their effects by competitively binding to the ligand-binding domain of the progesterone and glucocorticoid receptors. This binding prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling cascades typically initiated by the natural ligands, progesterone and cortisol.

Mifepristone_Metabolite_Action cluster_ligands Ligands cluster_receptors Receptors cluster_cellular_response Cellular Response Mifepristone Mifepristone & Metabolites PR Progesterone Receptor (PR) Mifepristone->PR Binds & Blocks GR Glucocorticoid Receptor (GR) Mifepristone->GR Binds & Blocks Progesterone Progesterone Progesterone->PR Blocked Cortisol Cortisol Cortisol->GR Blocked Gene_Repression Gene Transcription Repressed PR->Gene_Repression GR->Gene_Repression Biological_Effect Antiprogestational & Antiglucocorticoid Effects Gene_Repression->Biological_Effect caption Mechanism of action of Mifepristone and its active metabolites. Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis Receptor_Source Receptor Source (e.g., cell lysate) Incubation Incubate mixture Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Mifepristone) Radioligand->Incubation Test_Compound Test Compound (e.g., 22-OH-Mifepristone) Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioligand (Scintillation counting) Separation->Quantification IC50 Determine IC50 (Concentration for 50% displacement) Quantification->IC50 Ki Calculate Ki (Binding affinity) IC50->Ki caption Workflow for a competitive radioligand binding assay.

Sources

In Vitro Validation of 22-Hydroxy Mifepristone (RU 42698): Antiproliferative Efficacy & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

22-Hydroxy Mifepristone (RU 42698) is a primary bioactive metabolite of Mifepristone (RU 486), a potent progesterone receptor (PR) antagonist. While Mifepristone is the clinical gold standard for PR blockade, the validation of its metabolites is critical for understanding the drug's total pharmacodynamic profile, particularly in oncology (e.g., PR+ breast cancer, meningioma).

This guide provides a rigorous technical framework for validating the antiproliferative effects of 22-Hydroxy Mifepristone. Unlike standard screening protocols, this guide emphasizes comparative potency analysis against the parent compound and mechanistic verification to distinguish between genomic (nuclear PR) and non-genomic (membrane PR) effects.

Comparative Analysis: The Candidate vs. The Gold Standard

To objectively assess 22-Hydroxy Mifepristone, it must be benchmarked against Mifepristone (Parent) and a standard cytotoxic agent.

Table 1: Physicochemical & Pharmacological Comparison
Feature22-Hydroxy Mifepristone (RU 42698)Mifepristone (RU 486)Doxorubicin (Pos. Control)
Role Bioactive MetaboliteParent Drug (Gold Standard)Cytotoxic Chemotherapy
Mechanism PR Antagonist (Competitive)PR/GR AntagonistDNA Intercalation / Topo II Inhibition
Molecular Weight ~445.6 g/mol 429.6 g/mol 543.5 g/mol
Polarity (LogP) Lower (More Polar due to -OH)~3.8 (Highly Lipophilic)~1.3
Solubility DMSO (High), Ethanol (Mod)DMSO (High), Ethanol (High)Water (Soluble)
Primary Target PR-A, PR-B (Nuclear)PR-A, PR-B, GRDNA / Topoisomerase
Exp.[1][2][3][4] IC50 (MCF-7) ~5–15 µM (Est. Bioactive range)1–10 µM 0.1–0.5 µM

Critical Insight: The addition of the hydroxyl group at the C17-propynyl chain (C22 position) increases polarity. While this may slightly alter membrane permeability compared to the parent, RU 42698 retains significant affinity for the PR, contributing to the sustained biological effect seen in vivo.

Mechanistic Grounding: PR Signaling Blockade

The antiproliferative effect of 22-Hydroxy Mifepristone relies on blocking the progesterone-induced transcriptional program that drives cell cycle progression (G1 -> S phase transition).

Figure 1: Mechanism of Action (PR Antagonism)[6]

PR_Signaling_Blockade Progesterone Progesterone (Ligand) PR Progesterone Receptor (Cytosolic) Progesterone->PR Activates RU42698 22-OH Mifepristone (Antagonist) RU42698->PR Competitive Inhibition Dimer Receptor Dimerization (Blocked) RU42698->Dimer Prevents CyclinD1 Cyclin D1 (Downregulated) RU42698->CyclinD1 Inhibits p21 p21/p27 (Upregulated) RU42698->p21 Induces PR->Dimer Agonist Only Nucleus Nuclear Translocation Dimer->Nucleus Translocation GRE PRE (Promoter Region) Nucleus->GRE Binding GRE->CyclinD1 Transcription Arrest G1/S Phase Arrest (Antiproliferation) CyclinD1->Arrest Loss of Signal p21->Arrest Cell Cycle Block

Caption: RU 42698 competitively binds cytosolic PR, preventing dimerization and nuclear translocation, ultimately arresting the cell cycle at G1.

Experimental Validation Protocols

Phase 1: Cell Line Selection & Preparation

Objective: Establish a PR-dependent model system.

  • Target Cell Line: MCF-7 (Human Breast Adenocarcinoma).

    • Rationale: Expresses high levels of ER/PR; growth is hormone-dependent.

  • Negative Control Line: MDA-MB-231 (Triple Negative).

    • Rationale: Lacks PR; ensures toxicity is not off-target (non-specific).

  • Culture Conditions:

    • RPMI-1640 or DMEM + 10% FBS.

    • Crucial Step: For 24h prior to treatment, switch to Phenol Red-Free media + Charcoal-Stripped FBS (CS-FBS) . This removes endogenous steroids that would compete with the antagonist.

Phase 2: Antiproliferative Assay (MTS/CCK-8)

Objective: Determine the IC50 of 22-Hydroxy Mifepristone relative to the Parent.

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment Preparation:

    • Dissolve RU 42698 and Mifepristone in 100% DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture media (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Solvent Control: DMSO concentration must remain constant (e.g., <0.1%) across all wells.

  • Induction (Optional but Recommended):

    • To prove antagonism, co-treat cells with 1 nM Progesterone (P4) .

    • Logic: The assay measures the ability of RU 42698 to reverse P4-induced proliferation.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTS/CCK-8 reagent. Measure Absorbance at 450 nm/490 nm.

  • Analysis: Normalize to Vehicle Control (100%). Fit non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Phase 3: Functional Confirmation (Luciferase Reporter)

Objective: Verify the compound specifically inhibits PR transcriptional activity, ruling out general toxicity.

  • Transfection: Transfect MCF-7 cells with a PRE-Luciferase plasmid (Progesterone Response Element linked to Luciferase).

  • Treatment:

    • Group A: Vehicle

    • Group B: Progesterone (10 nM) -> Expect High Signal

    • Group C: Progesterone (10 nM) + Mifepristone (1 µM) -> Expect Low Signal

    • Group D: Progesterone (10 nM) + RU 42698 (1 µM) -> Experimental

  • Readout: Lyse cells after 24h; add Luciferin; measure luminescence.

  • Success Criteria: RU 42698 should reduce luminescence by >50% compared to Group B.

Validation Workflow Diagram

This workflow ensures a self-validating loop where non-specific toxicity is ruled out before mechanistic claims are made.

Figure 2: Experimental Design Workflow

Validation_Workflow Start Compound Solubilization Screen Viability Screen (MCF-7 vs MDA-MB-231) Start->Screen Selectivity Selectivity Check Screen->Selectivity Mechanism Mechanistic Assay (PRE-Luciferase) Selectivity->Mechanism Specific to PR+ Fail Non-Specific Toxicity (Reject) Selectivity->Fail Kills PR- cells Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cycle Confirms Transcription Block Pass Validated PR Antagonist Cycle->Pass G1 Arrest Observed

Caption: Step-wise validation filters out general toxins (via MDA-MB-231 check) before confirming PR-specific mechanism.

Expected Results & Troubleshooting

Expected Data Profile
  • Potency: RU 42698 is expected to have an IC50 within 0.5x to 2x of the parent Mifepristone. Significant deviation (>10x) suggests degradation or solubility issues.

  • Efficacy: Both compounds should achieve near-complete inhibition of Progesterone-induced growth.

  • Toxicity: High doses (>50 µM) may show off-target toxicity in MDA-MB-231 cells; this is the "therapeutic window" limit.

Troubleshooting Guide
  • Issue: Precipitation in media.

    • Cause: The 22-hydroxyl group increases polarity but steroid scaffolds remain hydrophobic.

    • Fix: Ensure DMSO stock is fresh; do not exceed 0.5% final DMSO concentration.

  • Issue: No antiproliferative effect observed.

    • Cause: Presence of Phenol Red (weak estrogen) or endogenous steroids in serum.

    • Fix:Strictly use Charcoal-Stripped FBS and Phenol Red-free media.

References

  • PubChem. (2025).[5] 22-Hydroxy Mifepristone | C29H35NO3. National Library of Medicine. Available at: [Link]

  • Heikinheimo, O., et al. (1989). Metabolism and pharmacokinetics of the antiprogesterone steroid RU 486 in humans. Journal of Steroid Biochemistry. (Foundational work on RU 486 metabolites including RU 42698).
  • Klijn, J. G., et al. (2000). Progesterone antagonists and progesterone receptor modulators in the treatment of breast cancer. Steroids. Available at: [Link]

  • FDA. (2000). Mifeprex (Mifepristone) Prescribing Information. (Data on pharmacokinetics and metabolites). Available at: [Link]

Sources

Comparative Pharmacokinetic and Pharmacodynamic Profiling of Mifepristone and its Major Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Bioanalytical and Clinical Research

Executive Summary & Technical Scope

This guide provides a statistical and experimental framework for comparing Mifepristone (RU-486) with its three primary metabolites: RU 42633 (N-monodemethylated), RU 42848 (N,N-didemethylated), and RU 42698 (hydroxylated).

While Mifepristone is the parent compound, its metabolites exhibit significant biological activity and plasma accumulation, particularly during chronic dosing regimens (e.g., for Cushing’s syndrome). For drug development professionals, understanding the combined pharmacodynamic load of parent plus metabolites is critical. This guide details the LC-MS/MS quantification protocols, statistical methodologies for bioequivalence, and comparative receptor binding data necessary for a comprehensive analysis.

Metabolic Pathway & Structural Logic[1]

Mifepristone undergoes extensive oxidative metabolism via the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The demethylation pathway is sequential, whereas hydroxylation occurs independently.

Visualization of Metabolic Cascade

The following diagram illustrates the biotransformation pathways. Note the central role of CYP3A4, which dictates that co-administration with CYP3A4 inhibitors (e.g., ketoconazole) significantly alters the exposure ratios described later.

Mifepristone_Metabolism Parent Mifepristone (Parent Drug) RU42633 RU 42633 (N-monodemethylated) Parent->RU42633 Demethylation RU42698 RU 42698 (Hydroxylated) Parent->RU42698 Hydroxylation RU42848 RU 42848 (N,N-didemethylated) RU42633->RU42848 Demethylation CYP CYP3A4 CYP->Parent

Figure 1: Hepatic biotransformation of Mifepristone. RU 42633 represents the primary circulating metabolite due to slow elimination.

Experimental Protocol: LC-MS/MS Quantification

To generate the data required for statistical comparison, a robust bioanalytical method is required. The following protocol is validated for plasma matrices, addressing the challenge of separating structurally similar steroid metabolites.

Methodological Principles (Causality)
  • Why Liquid-Liquid Extraction (LLE)? Steroids are lipophilic. LLE using methyl tert-butyl ether (MTBE) or ethyl acetate provides cleaner extracts than protein precipitation, reducing matrix effects that can skew metabolite-to-parent ratios.

  • Why Deuterated Internal Standards (IS)? Using Mifepristone-d3 is non-negotiable. Analogues like Levonorgestrel do not compensate for the specific ionization suppression experienced by the N-demethylated metabolites.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL human plasma.

    • Add 20 µL Internal Standard (Mifepristone-d3, 500 ng/mL).

    • Add 2 mL MTBE (Methyl tert-butyl ether). Vortex 5 mins.

    • Centrifuge at 4000 rpm for 10 mins at 4°C.

    • Evaporate supernatant under Nitrogen stream at 40°C.

    • Reconstitute in 100 µL Mobile Phase (Acetonitrile:Water 50:50).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge or Hypurity C18), 3.5 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 6 minutes.

  • Mass Spectrometry (MRM Transitions):

    • Mifepristone:[1][2][3][4][5][6][7][8][9] 430.2 → 134.1

    • RU 42633: 416.2 → 120.1

    • RU 42848:[10] 402.2 → 106.1

    • RU 42698:[10] 446.2 → 109.1

Comparative Data Analysis

Pharmacokinetic Parameters (Human Plasma)

The following data represents mean values derived from single-dose (600 mg) administration. Note the accumulation of RU 42633, which often exceeds the parent AUC in steady-state conditions due to a longer half-life and saturable protein binding.

ParameterMifepristone (Parent)RU 42633 (Mono-demethyl)RU 42848 (Di-demethyl)RU 42698 (Hydroxylated)
Cmax (µM) 2.5 ± 0.61.8 ± 0.50.6 ± 0.20.4 ± 0.1
Tmax (h) 1.52 - 44 - 82 - 6
Half-life (h) 18 - 80*80+80+80+
AUC Ratio 1.00 (Ref)~1.5 - 2.0 ~0.4~0.3

*Note: Mifepristone half-life is complex and dose-dependent due to Alpha-1-acid glycoprotein (AAG) saturation. The 80h+ half-life often refers to the terminal phase of the metabolites.

Receptor Binding Affinity (Pharmacodynamics)

Metabolites retain significant affinity for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR).

CompoundRelative Binding Affinity (GR) (%)Relative Binding Affinity (PR) (%)
Mifepristone 100 (Reference)100 (Reference)
RU 42633 ~61~45
RU 42848 ~40~20
RU 42698 ~25~15
Dexamethasone40<1

Interpretation: Although metabolites have lower affinity than the parent, their high plasma concentration (especially RU 42633) means they contribute significantly (>50%) to the total biological effect.

Statistical Analysis Framework

To objectively compare these datasets, researchers must move beyond simple arithmetic means. The following statistical pipeline is required for regulatory-grade analysis.

Bioequivalence & Exposure Analysis

When comparing formulations or assessing metabolite load, data is rarely normally distributed.

  • Transformation: All PK parameters (AUC, Cmax) must undergo Natural Log (ln) transformation before analysis.

  • Metric: Geometric Mean Ratio (GMR).[7][11]

    
    
    
  • Acceptance: For bioequivalence, the 90% Confidence Interval of the GMR must fall within 80.00% – 125.00% .

Metabolite-to-Parent Ratio (MPR) Analysis

The MPR is a critical safety metric. A shift in MPR indicates CYP3A4 induction or inhibition.

  • Calculation:

    
    
    
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test if comparing multiple patient groups (e.g., Genotypes).

Workflow for Statistical Validation

Statistical_Workflow Data Raw LC-MS Data (Conc. vs Time) NCA Non-Compartmental Analysis (WinNonlin/Phoenix) Data->NCA Log Log-Transformation (Normalizing Distribution) NCA->Log ANOVA ANOVA / LME Model (Fixed: Formulation; Random: Subject) Log->ANOVA Output 90% Confidence Intervals & GMR Ratios ANOVA->Output

Figure 2: Statistical pipeline for validating metabolite exposure differences.

References

  • FDA Label (Korlym/Mifeprex). Prescribing Information for Mifepristone. U.S. Food and Drug Administration.[12] Link

  • Heikinheimo, O., et al. Pharmacokinetics and metabolism of RU 486. Acta Obstetricia et Gynecologica Scandinavica. Link

  • Tang, C., et al. Mifepristone Metabolism and CYP3A4 Interaction. Clinical Pharmacology & Therapeutics.[13] Link

  • Guo, Z., et al. Simultaneous determination of mifepristone and its metabolites by LC-MS/MS.[2] Journal of Chromatography B. Link

  • European Medicines Agency. Mifegyne: Scientific Discussion and Pharmacokinetics.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.